molecular formula C10H13N3O5S B1683997 Nifurtimox CAS No. 23256-30-6

Nifurtimox

Cat. No. B1683997
CAS RN: 23256-30-6
M. Wt: 287.29 g/mol
InChI Key: ARFHIAQFJWUCFH-IZZDOVSWSA-N
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Description

Nifurtimox is an antiprotozoal drug used for the treatment of Chagas disease (American Trypanosomiasis), caused by Trypanosoma cruzi . It is a nitrofuran derivative and is used to treat Chagas disease in children who are less than 18 years of age and weigh at least 2.5 kg . It has been used to treat Chagas disease for more than 50 years .


Synthesis Analysis

The knowledge of nifurtimox is still fragmentary and incomplete. Relevant aspects of the chemistry and biology of nifurtimox include its chemical synthesis and the preparation of some analogues, as well as its chemical degradation . The preparation of the amorphous mode of Nifurtimox is reported, as well as its characterization by hot stage microscopy, thermal (differential scanning calorimetry and thermogravimetric analysis), spectroscopic (solid state nuclear magnetic resonance, mid-infrared, and near-infrared), diffractometric and functional (powder dissolution rate) means .


Molecular Structure Analysis

The metabolism of nifurtimox is almost certainly not mediated by typical hepatic and renal drug-metabolizing enzymes, and instead is rapidly metabolized mainly by reduction or nucleophilic attack, with some evidence of oxidation . Fragmentation patterns on HRMS/MS were used to propose structures for 18 metabolites (22 including stereoisomers), and based on these structures, the six most abundant products were synthesized and the structures of the synthetic forms were confirmed by HRMS and two-dimensional nuclear magnetic resonance (2D NMR) .


Chemical Reactions Analysis

Nifurtimox is believed to exert its biological activity through the bioreduction of the nitro-group to a nitro-anion radical which undergoes redox-cycling with molecular oxygen . More than 30 metabolites were identified in rat urine, mostly with atypical mass changes .


Physical And Chemical Properties Analysis

Nifurtimox is very sparingly soluble in aqueous media . The preparation of the amorphous mode of Nifurtimox is reported, as well as its characterization by hot stage microscopy, thermal (differential scanning calorimetry and thermogravimetric analysis), spectroscopic (solid state nuclear magnetic resonance, mid-infrared, and near-infrared), diffractometric and functional (powder dissolution rate) means .

Scientific Research Applications

Activation by Trypanosomal Nitroreductases

Nifurtimox, a long-used drug for treating Chagas disease, activates through reductive processes by eukaryotic type I nitroreductase found in Trypanosoma brucei. This activation generates cytotoxic nitrile metabolites that inhibit both parasite and mammalian cell growth, highlighting its mechanism against T. brucei due to parasite-encoded nitroreductase expression (Hall, Bot, & Wilkinson, 2011).

Distribution Across Blood-Brain and Blood-Cerebrospinal Fluid Barriers

Research focusing on how nifurtimox crosses the blood-brain barrier (BBB) and blood-cerebrospinal fluid (CSF) barriers shows its potential effectiveness against central nervous system (CNS)-stage human African trypanosomiasis (HAT). Despite trypanosome infection affecting barrier integrity, nifurtimox distribution into the CNS remains significant, suggesting its utility in combinational therapies for CNS-involved HAT (Jeganathan et al., 2011).

Structural and Mechanistic Investigation

An extensive analysis of nifurtimox metabolism, through high-performance liquid chromatography and high-resolution mass spectrometry, indicates its rapid metabolism by reduction or nucleophilic attack rather than typical hepatic and renal pathways. This study provides insights into potential drug–drug interactions and exposure levels of nifurtimox metabolites (Lang et al., 2022).

Nifurtimox in Cancer Treatment

Nifurtimox has shown potential as an anticancer agent, with studies indicating its inhibition of aldehyde dehydrogenase (ALDH)1, targeting cancer-initiating cells, and potent inhibition of the transcription factor STAT3. These findings suggest a possible repositioning of nifurtimox as a targeted anticancer agent, expanding its applications beyond parasitic infections (Bailly, 2019).

Role in Chagas Disease Treatment in Children

A study on nifurtimox's efficacy, safety, and tolerability in children with Chagas disease highlights its potential in pediatric treatment. Using age- and weight-adjusted doses, nifurtimox showed a favorable safety profile and effectiveness, underscoring its role in treating this demographic (Altcheh et al., 2021).

Cross-Resistance Implications

Investigations into cross-resistance between nifurtimox and other nitro drugs, like benznidazole, indicate a potential concern in clinical settings. The emergence of resistance to nifurtimox may limit its efficacy and that of related drugs, emphasizing the need for cautious use and monitoring in therapeutic applications (Sokolova et al., 2010).

Safety And Hazards

Nifurtimox is not recommended in pregnancy or in those with significant kidney or liver problems . There are concerns from animal studies that it may increase the risk of cancer but these concerns have not been found in human trials .

Future Directions

Nifurtimox has been used to treat Chagas disease for more than 50 years. Historical studies determined that very little nifurtimox is excreted unchanged, but contemporaneous preclinical studies of radiolabeled nifurtimox found almost all of the radiolabel was rapidly excreted, suggesting that metabolism is extensive . Knowledge of the most abundant metabolites of nifurtimox affords the possibility of future studies to investigate levels of exposure and possible drug–drug interactions .

properties

IUPAC Name

(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFHIAQFJWUCFH-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

550.3±50.0
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of nifurtimox has not been fully elucidated, however, is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on Trypanosoma cruzi, the parasite causing Chagas disease. The antiprotozoal actions of nifurtimox occur both intracellularly and extracellularly. Inhibition of parasite dehydrogenase activity is another purported mode of action of nifurtimox that warrants further research.
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
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Product Name

Nifurtimox

CAS RN

23256-30-6, 39072-15-6, 39072-16-7
Record name Nifurtimox [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurtimox, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurtimox, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifurtimox
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Record name NIFURTIMOX
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Melting Point

177-183
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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